molecular formula C15H23N3OS2 B2958738 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2034477-60-4

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2958738
CAS No.: 2034477-60-4
M. Wt: 325.49
InChI Key: IZVUGEUGPJHFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Thiophene, appropriate halogenated derivatives

    Conditions: Reflux in an organic solvent

  • Step 4: Formation of Urea Linkage

      Reagents: Isocyanate or carbodiimide derivatives

  • Industrial Production Methods

    Industrial production of 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

    Scientific Research Applications

    1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

      Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

      Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiolane and thiophene groups. The final step involves the formation of the urea linkage.

    • Step 1: Synthesis of Piperidine Derivative

        Reagents: Piperidine, appropriate alkylating agents

        Conditions: Reflux in an organic solvent such as dichloromethane or toluene

    Chemical Reactions Analysis

    Types of Reactions

    1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    • Oxidation: The thiolane and thiophene groups can be oxidized to form sulfoxides and sulfones.

        Reagents: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    • Reduction: The compound can be reduced to modify the functional groups.

        Reagents: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

        Reagents: Halogenated derivatives, nucleophiles or electrophiles

    Major Products Formed

    The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reagents and conditions used.

    Mechanism of Action

    The mechanism of action of 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)carbamate
    • 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)thiourea
    • 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)amide

    Uniqueness

    1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

    Properties

    IUPAC Name

    1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H23N3OS2/c19-15(17-14-2-1-8-21-14)16-10-12-3-6-18(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H2,16,17,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IZVUGEUGPJHFGW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H23N3OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    325.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.